molecular formula C7H7F3O4 B8626035 Methyl 6,6,6-trifluoro-3,5-dioxohexanoate CAS No. 557796-15-3

Methyl 6,6,6-trifluoro-3,5-dioxohexanoate

Cat. No.: B8626035
CAS No.: 557796-15-3
M. Wt: 212.12 g/mol
InChI Key: IAQSDUQWRAQRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,6,6-trifluoro-3,5-dioxohexanoate is a useful research compound. Its molecular formula is C7H7F3O4 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

557796-15-3

Molecular Formula

C7H7F3O4

Molecular Weight

212.12 g/mol

IUPAC Name

methyl 6,6,6-trifluoro-3,5-dioxohexanoate

InChI

InChI=1S/C7H7F3O4/c1-14-6(13)3-4(11)2-5(12)7(8,9)10/h2-3H2,1H3

InChI Key

IAQSDUQWRAQRDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-6-trifluoromethylpyran-2-one (10 g, 52 mmol) in a methanolic magnesium methanolate solution (8.5% Mg(OMe)2, 62.8 g, 61 mmol) was heated under reflux for 2 hours. Concentrated aqueous HCl (25.5 g, 250 mmol) was added to the reaction solution, and the mixture was heated under reflux for a further 2 hours, then cooled and concentrated in vacuo to about 20% of the initial volume. The residue was mixed with 10 mL each of methylene chloride and water. The organic phase was separated off, washed with water, dried over sodium sulfate and concentrated. Kugelrohr distillation at 0.04 mbar and about 160° C. afforded methyl 6,6,6-trifluoro-3,5-dioxohexanoate (2.8 g, 13 mmol, 26%) as a pale yellow oil.
Name
4-methoxy-6-trifluoromethylpyran-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.